6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and attachment of the sulfonyl and morpholine groups. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Sulfonyl Group: This step may involve the reaction of the quinoline intermediate with a sulfonyl chloride derivative.
Incorporation of the Morpholine Ring: The final step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the fluorine atom and sulfonyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(benzenesulfonyl)-1-[(phenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
- 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Uniqueness
6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to the specific positioning of the methyl groups on the benzene rings, which can influence its chemical reactivity and biological activity. The combination of the fluorine atom, sulfonyl group, and morpholine ring also contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O4S/c1-19-5-3-7-21(13-19)17-31-18-27(36(33,34)22-8-4-6-20(2)14-22)28(32)23-15-24(29)26(16-25(23)31)30-9-11-35-12-10-30/h3-8,13-16,18H,9-12,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHNALJFDLDFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)S(=O)(=O)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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